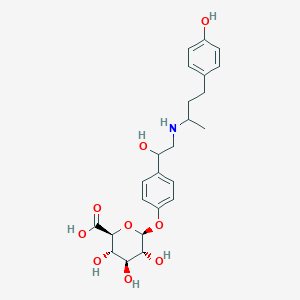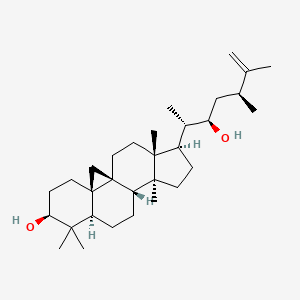
22-Hydroxycyclolaudenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22-Hydroxycyclolaudenol is a natural product belonging to the family of triterpenoids. It is known for its potent and selective inhibitory properties, particularly in the study of chronic pain and opioid addiction. The compound targets opioid receptors in the central nervous system, effectively reducing pain sensations and preventing the addictive effects of opioids.
Métodos De Preparación
The preparation of 22-Hydroxycyclolaudenol can be relatively complex. It is generally extracted from plants or synthesized through chemical methods. The specific preparation method varies depending on the materials used and the purpose of the study . Industrial production methods often involve the use of advanced extraction techniques and synthetic routes to ensure high purity and yield.
Análisis De Reacciones Químicas
22-Hydroxycyclolaudenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
22-Hydroxycyclolaudenol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a potent and selective inhibitor in the study of chronic pain and opioid addiction. Additionally, it has anti-inflammatory and antibacterial properties, making it useful in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of 22-Hydroxycyclolaudenol involves targeting opioid receptors in the central nervous system. By binding to these receptors, the compound effectively reduces pain sensations and prevents the addictive effects of opioids. The molecular targets and pathways involved include the modulation of neurotransmitter release and inhibition of pain signaling pathways .
Comparación Con Compuestos Similares
22-Hydroxycyclolaudenol is unique in its potent and selective inhibitory properties. Similar compounds include other triterpenoids such as cycloartenol and lanosterol. These compounds share structural similarities but differ in their specific biological activities and applications. For example, while cycloartenol is a precursor in the biosynthesis of sterols, lanosterol is involved in the synthesis of cholesterol.
Propiedades
Fórmula molecular |
C31H52O2 |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2S,3R,5S)-3-hydroxy-5,6-dimethylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C31H52O2/c1-19(2)20(3)17-23(32)21(4)22-11-13-29(8)25-10-9-24-27(5,6)26(33)12-14-30(24)18-31(25,30)16-15-28(22,29)7/h20-26,32-33H,1,9-18H2,2-8H3/t20-,21-,22+,23+,24-,25-,26-,28+,29-,30+,31-/m0/s1 |
Clave InChI |
ZYPJAVQVBZJHKQ-HESGZKIRSA-N |
SMILES isomérico |
C[C@@H](C[C@H]([C@@H](C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C)O)C(=C)C |
SMILES canónico |
CC(CC(C(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C)O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


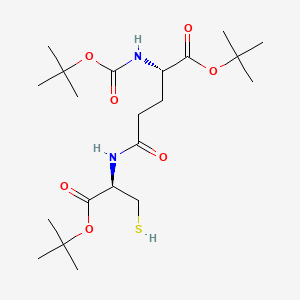
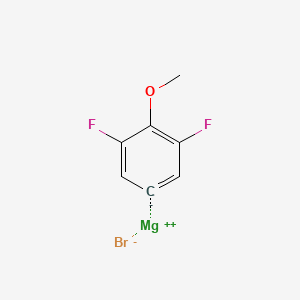
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
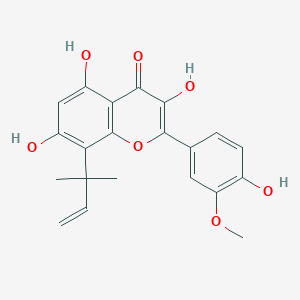
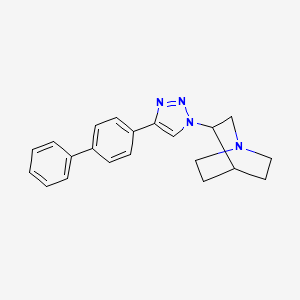
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
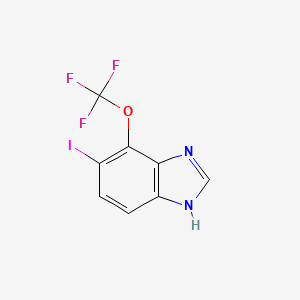
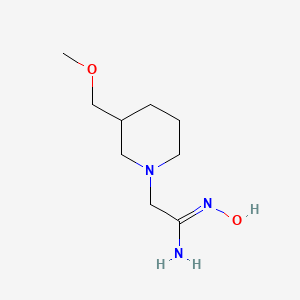
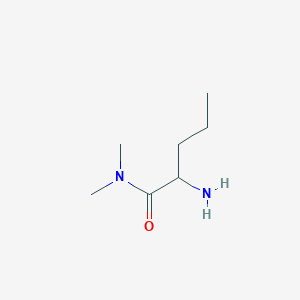
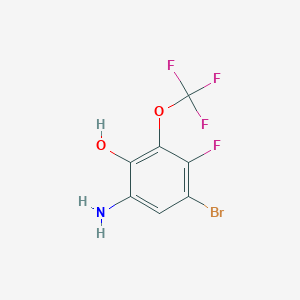
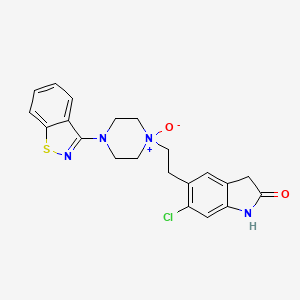
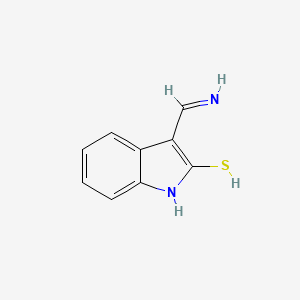
![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
